8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one 8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14992204
InChI: InChI=1S/C16H12N4O4/c1-22-9-2-4-11-12-5-3-10(23-8-15-17-19-20-18-15)7-14(12)24-16(21)13(11)6-9/h2-7H,8H2,1H3,(H,17,18,19,20)
SMILES:
Molecular Formula: C16H12N4O4
Molecular Weight: 324.29 g/mol

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC14992204

Molecular Formula: C16H12N4O4

Molecular Weight: 324.29 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C16H12N4O4
Molecular Weight 324.29 g/mol
IUPAC Name 8-methoxy-3-(2H-tetrazol-5-ylmethoxy)benzo[c]chromen-6-one
Standard InChI InChI=1S/C16H12N4O4/c1-22-9-2-4-11-12-5-3-10(23-8-15-17-19-20-18-15)7-14(12)24-16(21)13(11)6-9/h2-7H,8H2,1H3,(H,17,18,19,20)
Standard InChI Key LWAXEGXUBXVIMJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O

Introduction

8-Methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzochromene class. It features a benzochromene core with a tetrazole moiety attached via a methoxy linkage. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of the tetrazole group, which can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Synthesis and Optimization

The synthesis of 8-methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic synthesis techniques. The process can be optimized by adjusting reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dimethyl sulfoxide), and reaction time. Monitoring the reaction progress using thin-layer chromatography (TLC) is standard practice.

Biological Activities:

  • The tetrazole group in the compound enhances its potential biological activity by participating in hydrogen bonding and electrostatic interactions, which can improve binding affinity to biological targets.

  • Compounds with similar structures have shown diverse biological activities, including anti-inflammatory and anticancer properties.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structure makes it a promising candidate for drug development, particularly in areas where enhanced binding affinity is beneficial.

  • Pharmacological Studies: Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
8-Methoxy-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-oneBenzochromene core with tetrazole moietyPotential therapeutic applications due to enhanced binding affinity
4-Methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-oneTetrahydrobenzo[c]chromene core with tetrazole groupAnti-inflammatory and anticancer activities
8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochlorideBenzazepine core with methoxy groupVarious pharmacological activities, though specific details are less documented

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator